molecular formula C13H13NO2 B13540244 Methyl 2-(isoquinolin-5-yl)propanoate

Methyl 2-(isoquinolin-5-yl)propanoate

Cat. No.: B13540244
M. Wt: 215.25 g/mol
InChI Key: PHZPBUBDUJTTPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline and its derivatives, including Methyl 2-(isoquinolin-5-yl)propanoate, can be achieved through various methods. One common method involves the use of metal catalysts or catalyst-free processes in water . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines .

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods may include the use of strong acids or bases as catalysts and careful control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(isoquinolin-5-yl)propanoate include other isoquinoline derivatives, such as:

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in pharmaceutical research and development .

Biological Activity

Methyl 2-(isoquinolin-5-yl)propanoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an isoquinoline moiety, which is known for its ability to interact with various biological targets. The compound can be synthesized through several methods, often involving the reaction of isoquinoline derivatives with propanoic acid esters.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act by:

  • Inhibiting Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulating Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis through ROS generation
A375 (Melanoma)10Cell cycle arrest and apoptosis
HCT116 (Colorectal)12Inhibition of proliferation

The compound's ability to induce reactive oxygen species (ROS) has been linked to its cytotoxic effects, leading to programmed cell death in cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • In Vitro Anticancer Study : A study conducted on the efficacy of this compound against MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased oxidative stress leading to apoptosis .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial potential of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized its potential use in treating infections caused by resistant bacterial strains .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-isoquinolin-5-ylpropanoate

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9H,1-2H3

InChI Key

PHZPBUBDUJTTPF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)C(=O)OC

Origin of Product

United States

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